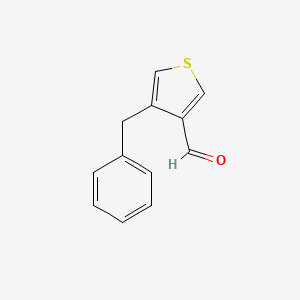
4-Benzyl-thiophene-3-carbaldehyde
Vue d'ensemble
Description
4-Benzyl-thiophene-3-carbaldehyde is a chemical compound with the molecular formula C₁₂H₁₀OS and a molecular weight of 202.27 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research and development, particularly in the fields of organic chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-thiophene-3-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group into the thiophene ring . This reaction involves the use of reagents such as phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Vilsmeier-Haack reaction or similar formylation techniques. The scalability of these reactions makes them suitable for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzyl-thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various electrophiles can be introduced using reagents like bromine (Br₂) or iodine (I₂) under acidic conditions.
Major Products:
Oxidation: 4-Benzylthiophene-3-carboxylic acid.
Reduction: 4-Benzylthiophene-3-methanol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-Benzyl-thiophene-3-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Benzyl-thiophene-3-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group is highly reactive and can form various derivatives through nucleophilic addition and condensation reactions. These reactions enable the compound to interact with different molecular targets, facilitating its use in synthetic chemistry .
Comparaison Avec Des Composés Similaires
- Thiophene-2-carbaldehyde
- Thiophene-3-carbaldehyde
- 4-Methylthiophene-3-carbaldehyde
Comparison: The benzyl group provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H10OS |
|---|---|
Poids moléculaire |
202.27 g/mol |
Nom IUPAC |
4-benzylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c13-7-12-9-14-8-11(12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 |
Clé InChI |
MOKRBDCJFCISEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CSC=C2C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-Amino-4-pyridyl)-2-ethyl-1,3-thiazol-4-YL]benzoic acid](/img/structure/B8461943.png)
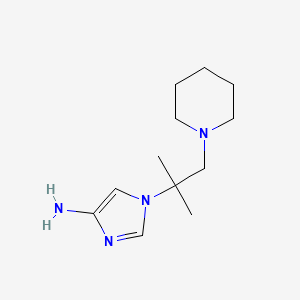
![(5S)-{[(tert-butyl)dimethylsilyloxy]methyl}-2-pyrrolidinone](/img/structure/B8461960.png)
![2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8461968.png)

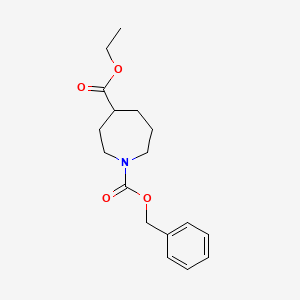
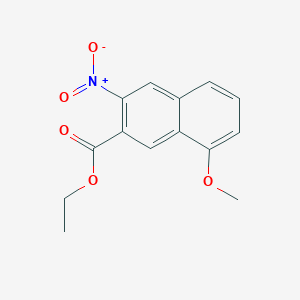
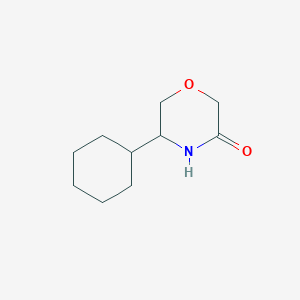



![Ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate](/img/structure/B8462030.png)
![tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B8462041.png)
